molecular formula C19H18BrClN2O3 B2445396 8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899353-80-1

8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2445396
CAS No.: 899353-80-1
M. Wt: 437.72
InChI Key: HSHUEUUUGTWZJD-UHFFFAOYSA-N
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Description

8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C19H18BrClN2O3 and its molecular weight is 437.72. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-10-(3-chloro-4-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2O3/c1-10-4-5-12(8-14(10)21)23-18(24)22-15-9-19(23,2)26-17-13(15)6-11(20)7-16(17)25-3/h4-8,15H,9H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHUEUUUGTWZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4OC)Br)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS Number: 899353-80-1) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and possible therapeutic applications.

The molecular formula of the compound is C19H18BrClN2O3C_{19}H_{18}BrClN_2O_3 with a molecular weight of approximately 437.72 g/mol. The structure features a complex arrangement that may influence its biological activity significantly.

PropertyValue
Molecular FormulaC19H18BrClN2O3C_{19}H_{18}BrClN_2O_3
Molecular Weight437.72 g/mol
CAS Number899353-80-1

Antimicrobial Activity

Recent studies have indicated that derivatives of tricyclic compounds exhibit significant antimicrobial properties. Although specific data on 8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin has not been extensively published, similar compounds have shown promising results against various bacterial strains. For instance, tricyclic flavonoids have demonstrated low minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Tricyclic compounds are often evaluated for their ability to inhibit cancer cell proliferation. For example, studies on related compounds have indicated their effectiveness in targeting specific pathways involved in tumor growth and metastasis. The SAR studies reveal that modifications at various positions on the tricyclic core can enhance potency against cancer cell lines.

Neuropharmacological Effects

Given its structural complexity, there is potential for neuropharmacological applications. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. The binding affinity of these compounds to neurotransmitter transporters can provide insights into their possible use as antidepressants or anxiolytics .

Case Studies

  • Tricyclic Antidepressants : Research has shown that tricyclic antidepressants (TCAs) can lead to significant improvements in mood disorders due to their action on serotonin and norepinephrine reuptake inhibition. Compounds structurally related to our compound may exhibit similar properties .
  • Antimicrobial Studies : A study investigating a new class of synthetic tricyclic flavonoids found strong antimicrobial activity with MIC values as low as 0.24 µg/ml against bacterial strains. This highlights the potential for developing derivatives of our compound for therapeutic use in infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin. Modifications at various positions can lead to enhanced efficacy and reduced toxicity:

Modification LocationEffect on Activity
Position 3Increased antimicrobial potency
Position 10Enhanced binding affinity to receptors
Position 4Improved selectivity for cancer cells

Scientific Research Applications

Overview

8-Bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a synthetic compound with significant potential in medicinal chemistry. Its complex structure suggests various biological activities, including antimicrobial and anticancer properties. This article explores its applications in scientific research, supported by data tables and case studies.

Antimicrobial Activity

Research indicates that derivatives of tricyclic compounds exhibit significant antimicrobial properties. Although specific data on this compound is limited, related tricyclic compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest a promising avenue for further exploration of this compound in treating infections.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Tricyclic compounds are often evaluated for their ability to inhibit cancer cell proliferation. Studies on similar compounds indicate effectiveness in targeting pathways involved in tumor growth and metastasis. For example, modifications at specific positions on the tricyclic core can enhance potency against various cancer cell lines.

Structure-Activity Relationship (SAR) Analysis
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes the effects of modifications at different positions:

Modification LocationEffect on Activity
Position 3Increased antimicrobial potency
Position 10Enhanced binding affinity to receptors
Position 4Improved selectivity for cancer cells

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related tricyclic compounds, derivatives showed low MIC values against Staphylococcus aureus. The results suggest that similar modifications could enhance the efficacy of this compound against resistant bacterial strains .

Case Study 2: Anticancer Activity

Research conducted on a series of tricyclic compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines. The study focused on structural modifications that led to increased potency against breast and lung cancer cells. The findings highlight the importance of specific substitutions at positions on the tricyclic core to enhance anticancer activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one to improve yield?

  • Methodological Answer :

  • Use microwave-assisted synthesis to accelerate reaction rates and reduce side products (e.g., 135°C for 49.2 µmol yield in iodonium salt reactions) .
  • Optimize solvent selection: Ethanol is preferred for its balance of polarity and boiling point, enhancing reaction efficiency .
  • Employ column chromatography (SiO₂ with petroleum ether:ethyl acetate 20:1) for purification, as demonstrated in analogous brominated phenoxazine syntheses .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • IR spectroscopy to identify functional groups (e.g., C≡N absorption at ~2200 cm⁻¹) .
  • ¹H and ¹³C NMR to resolve methyl, methoxy, and aryl protons (e.g., δ 2.3–3.1 ppm for methyl groups; δ 3.8 ppm for methoxy) .
  • Mass spectrometry (MS) for molecular ion validation (e.g., [M+H]⁺ peaks matching calculated molecular weight) .
  • Elemental analysis to verify C, H, N content (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

  • Methodological Answer :

  • Conduct long-term laboratory studies (2005–2011 models) to assess abiotic/biotic degradation pathways .
  • Measure partition coefficients (logP) to predict soil/water distribution .
  • Use Chromolith HPLC columns to track degradation products and quantify persistence in simulated ecosystems .

Q. What strategies resolve contradictions in synthetic yields or bioactivity data across studies?

  • Methodological Answer :

  • Reproduce reaction conditions (e.g., temperature, solvent purity) to isolate variables affecting yield discrepancies .
  • Apply randomized block designs with split-split plots to statistically validate bioactivity trends (e.g., antimicrobial assays with four replicates) .
  • Compare control datasets (e.g., DMF solvent baselines vs. ciprofloxacin standards) to normalize inhibition zone measurements .

Q. How should researchers integrate theoretical frameworks into studies on this compound’s mechanism of action?

  • Methodological Answer :

  • Link bioactivity data to enzyme inhibition models (e.g., Hedgehog or Pfmrk pathways) to predict binding interactions .
  • Use conceptual frameworks (e.g., Michaelis-Menten kinetics) to design dose-response assays and interpret IC₅₀ values .
  • Align structural modifications with QSAR (Quantitative Structure-Activity Relationship) principles to optimize target affinity .

Q. What advanced methodologies improve the sensitivity of antimicrobial assays for this compound?

  • Methodological Answer :

  • Replace disk diffusion with microbroth dilution to quantify MIC (Minimum Inhibitory Concentration) at lower detection limits .
  • Incorporate live-cell imaging or flow cytometry to assess time-dependent bactericidal/fungicidal effects .
  • Validate results against resistant strains (e.g., methicillin-resistant S. aureus) to gauge clinical relevance .

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